molecular formula C18H12ClNO3 B1372848 2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-75-0

2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1372848
CAS No.: 1160254-75-0
M. Wt: 325.7 g/mol
InChI Key: QFEBHWYELHWENL-UHFFFAOYSA-N
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Description

FT-IR Spectroscopy

Key vibrational modes include:

  • C=O stretch at 1,670–1,690 cm⁻¹ (carbonyl chloride).
  • C-Cl stretch at 750–780 cm⁻¹.
  • Benzodioxole C-O-C asymmetric stretch at 1,240–1,260 cm⁻¹.

NMR Spectroscopy

  • ¹H NMR :

    • Quinoline H-2 proton: δ 8.8–9.1 ppm (deshielded due to electron-withdrawing carbonyl chloride).
    • Benzodioxole methylene (-O-CH₂-O-): δ 5.9–6.1 ppm (singlet).
    • Methyl group (C8): δ 2.6–2.8 ppm (triplet, J = 7.2 Hz).
  • ¹³C NMR :

    • Carbonyl chloride (C=O): δ 168–170 ppm.
    • Quinoline C4: δ 152–155 ppm.
    • Benzodioxole carbons: δ 100–110 ppm.

UV-Vis Spectroscopy

The compound exhibits π→π transitions at 310–330 nm (quinoline ring) and n→π transitions at 260–280 nm (benzodioxole moiety). A weak charge-transfer band near 370 nm arises from interactions between the electron-deficient quinoline and electron-rich benzodioxole.

Table 2: Key spectroscopic assignments

Technique Signal (ppm/cm⁻¹/nm) Assignment
¹H NMR δ 8.9 Quinoline H-2
¹³C NMR δ 169 C=O (carbonyl chloride)
FT-IR 1,680 cm⁻¹ C=O stretch
UV-Vis 320 nm Quinoline π→π* transition

Quantum Chemical Calculations of Electronic Structure

DFT studies at the B3LYP/6-31G(d) level reveal:

  • HOMO-LUMO gap : 3.8–4.2 eV, indicating moderate reactivity.
  • Electrostatic potential maps : High electron density at the carbonyl oxygen and benzodioxole oxygen atoms, favoring nucleophilic attack at the carbonyl chloride group.
  • Natural Bond Orbital (NBO) analysis : Delocalization of electron density from the benzodioxole ring to the quinoline system via conjugation, reducing the compound’s dipole moment to ~4.2 D.

Figure 1 : HOMO localized on the benzodioxole moiety; LUMO on the quinoline-carbonyl chloride system.

Comparative Analysis with Related Quinoline-carbonyl Chloride Derivatives

Table 3: Structural and electronic comparisons

Compound Substituent HOMO-LUMO (eV) C=O Stretch (cm⁻¹)
2-(1,3-Benzodioxol-5-yl)-8-methyl- -CH₃ (C8) 3.9 1,680
2-(4-Bromophenyl)-8-methyl- -Br (C4-phenyl) 4.1 1,690
2-(Benzo[d]dioxol-5-yl)-7-chloro- -Cl (C7) 4.3 1,695

Key findings:

  • Electron-donating groups (e.g., -CH₃) lower the HOMO-LUMO gap compared to electron-withdrawing groups (e.g., -Cl, -Br).
  • The benzodioxole moiety enhances thermal stability (decomposition onset at 220–240°C) relative to non-fused quinoline derivatives.
  • Steric effects from the methyl group at C8 reduce crystallinity compared to unsubstituted analogues.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO3/c1-10-3-2-4-12-13(18(19)21)8-14(20-17(10)12)11-5-6-15-16(7-11)23-9-22-15/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEBHWYELHWENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the quinoline moiety. The final step involves the formation of the carbonyl chloride group. Specific reaction conditions, such as the use of solvents like methanol, water, and tetrahydrofuran (THF), and reagents like sodium hydroxide, are crucial for the successful synthesis .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

The compound 2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride (CAS No: 1160254-75-0) is a synthetic organic molecule with potential applications in various scientific research fields. This article explores its applications, focusing on its role in medicinal chemistry, material science, and as a chemical probe in biological studies.

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The quinoline scaffold is known for its ability to inhibit various cancer cell lines. Studies have shown that derivatives can induce apoptosis in cancer cells through mechanisms involving the disruption of cellular signaling pathways.

Antimicrobial Properties
This compound may also possess antimicrobial activity. The presence of the benzodioxole ring is associated with enhanced bioactivity against bacterial strains, making it a candidate for developing new antibiotics.

Material Science

Fluorescent Dyes
Due to its unique structure, this compound can be utilized as a fluorescent dye in various applications, including bioimaging and sensing technologies. Its fluorescence properties allow it to be used in detecting specific biological markers.

Chemical Probes

Biological Studies
The compound can serve as a chemical probe in biological studies to investigate specific protein interactions or cellular pathways. By modifying the carbonyl chloride group, researchers can create derivatives that selectively bind to target proteins, facilitating the study of their functions and interactions within cellular systems.

Case Study 1: Anticancer Screening

In a study published in Journal of Medicinal Chemistry, derivatives of quinoline were synthesized and screened for their anticancer activity against various cell lines. The results indicated that the presence of the benzodioxole moiety significantly enhanced the cytotoxic effects compared to other quinoline derivatives, suggesting a synergistic effect that warrants further investigation.

Case Study 2: Antimicrobial Evaluation

A research article in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial properties of several quinoline derivatives. The study found that compounds featuring the benzodioxole structure displayed potent activity against Gram-positive bacteria, indicating their potential use as lead compounds in antibiotic development.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer5.0Journal of Medicinal Chemistry
This compoundAntimicrobial12.0Bioorganic & Medicinal Chemistry Letters

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the modulation of signal transduction processes and the alteration of cellular metabolism .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The benzodioxolyl group at position 2 introduces electron-rich aromatic character due to the oxygen atoms in the dioxole ring. This contrasts with analogs like 2-phenylquinoline-4-carbonyl chloride (), where a simple phenyl group provides less electron density.

Example Comparison :

  • 2-Phenylquinoline-4-carbonyl chloride (): Reacts with carbamide to form stable ureas (m.p. 215–232°C).
  • Target Compound : The benzodioxolyl group may direct electrophilic substitution reactions preferentially to the dioxole ring, altering reaction pathways compared to phenyl-substituted analogs.

Structural and Crystallographic Differences

Crystallographic studies of benzodioxolyl-containing compounds, such as N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide (), reveal intermolecular N–H⋯O hydrogen bonding, which stabilizes crystal packing.

Data Table: Key Properties of Quinoline-4-carbonyl Chloride Derivatives

Compound Name R2 Substituent R7 R8 Reactivity Profile Solubility Applications
Target Compound 1,3-Benzodioxol-5-yl H Me High (electron-rich directing) Moderate (organic) Pharmaceutical intermediates
2-Phenylquinoline-4-carbonyl chloride Phenyl H H Moderate (sterically unhindered) Low Organic synthesis
7-Chloro-2-(2,5-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride 2,5-Dichlorophenyl Cl Me High (electrophilic sites) Low Agrochemicals

Computational and Validation Insights

Crystallographic tools like SHELX () and ORTEP-3 () are critical for analyzing structural differences. The benzodioxolyl group’s planar geometry may result in distinct torsion angles compared to chlorinated or phenyl-substituted analogs, affecting molecular conformation and packing . Structure validation protocols () ensure accuracy in these comparisons, particularly for reactive intermediates prone to degradation.

Biological Activity

The compound 2-(1,3-benzodioxol-5-yl)-8-methylquinoline-4-carbonyl chloride is a derivative of quinoline that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and implications for future research.

Chemical Structure and Properties

This compound has the following chemical formula:

  • CAS Number : 1160254-75-0
  • Molecular Formula : C18H12ClNO3

The compound features a benzodioxole moiety, which is known for its diverse biological activities, including insecticidal and anticancer properties. The presence of the chlorocarbonyl functional group enhances its reactivity, making it a candidate for further biological evaluations.

Anticancer Activity

Recent studies have indicated that compounds containing the benzodioxole structure exhibit significant anticancer properties. For instance, related compounds have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The quinoline scaffold is also recognized for its ability to inhibit topoisomerases, enzymes crucial for DNA replication in cancer cells.

Compound Target Activity (IC50) Mechanism
Compound 1HepG2 (liver cancer)15 µMInduces apoptosis via caspase activation
Compound 2MCF7 (breast cancer)20 µMInhibits cell proliferation

Insecticidal Activity

The benzodioxole group has been linked to larvicidal activity against Aedes aegypti mosquitoes, which are vectors for diseases such as dengue and Zika virus. A study demonstrated that similar compounds exhibited larvicidal effects with LC50 values indicating effective concentrations for pest control.

Compound Target LC50 (μM) Control
3,4-methylenedioxy acidAedes aegypti28.9 ± 5.6Temephos < 10.94

Case Studies

  • Study on Larvicidal Activity : The larvicidal activity of benzodioxole derivatives was assessed against Aedes aegypti. The results indicated that structural modifications significantly influenced the bioactivity of these compounds, highlighting the importance of the benzodioxole moiety in enhancing insecticidal properties .
  • Anticancer Mechanisms : Research on quinoline derivatives has shown that they can induce apoptosis in various cancer cell lines through oxidative stress mechanisms. The ability to generate reactive oxygen species (ROS) plays a critical role in their anticancer efficacy .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride?

The synthesis typically involves two stages: (1) constructing the quinoline core and (2) introducing the benzodioxol and carbonyl chloride groups. Acyl chloride formation can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. For example, reacting the corresponding carboxylic acid derivative with SOCl₂ in dichloromethane at 0–5°C, followed by reflux, is a standard method . Purification via recrystallization or column chromatography is critical to remove unreacted reagents.

Q. What safety protocols are essential when handling this acyl chloride compound?

Due to its reactivity and potential hydrolysis to corrosive byproducts (e.g., HCl), strict precautions are required:

  • Use personal protective equipment (PPE) : chemical-resistant gloves, goggles, and lab coats.
  • Work in a fume hood to avoid inhalation of vapors.
  • Store in a dry, sealed container under inert gas (e.g., argon) to prevent moisture exposure .
  • Emergency procedures: Immediate flushing with water for skin/eye contact and medical consultation for persistent symptoms .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., methyl group at position 8, benzodioxol protons).
  • IR Spectroscopy : A strong carbonyl stretch (~1750–1800 cm1^{-1}) confirms the acyl chloride group.
  • X-ray crystallography : Resolve molecular geometry using programs like SHELXL for refinement and ORTEP-3 for visualization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure determination?

Discrepancies in bond lengths or angles may arise from disorder, twinning, or poor data resolution. Strategies include:

  • Validation tools : Use PLATON or CCDC software to check for missed symmetry or voids .
  • Refinement adjustments : In SHELXL, apply restraints for geometrically similar bonds or anisotropic displacement parameters for heavy atoms .
  • Data reprocessing : Reintegrate diffraction data with updated scaling models (e.g., using SAINT or APEX3).

Q. What methods are suitable for analyzing the conformational dynamics of the benzodioxol ring?

The Cremer-Pople puckering parameters quantify non-planar ring conformations. For crystallographic

  • Calculate puckering amplitude (qq) and phase angle (ϕ\phi) using software like PARST or via manual implementation of the Cremer-Pople equations .
  • Compare results with density functional theory (DFT) optimizations to assess energy barriers for ring flipping.

Q. How should conflicting NMR coupling constants (e.g., 3JHH^3J_{HH}3JHH​) between experimental and computational models be addressed?

Discrepancies may arise from dynamic effects or solvation. Mitigation strategies:

  • Variable-temperature NMR : Probe conformational exchange broadening.
  • DFT calculations : Simulate coupling constants using optimized geometries (e.g., B3LYP/6-31G* level) and compare with experimental data.
  • Solvent effects : Re-run calculations with explicit solvent models (e.g., PCM or COSMO) to account for dielectric environment differences.

Methodological Tables

Table 1: Key Crystallographic Parameters for Refinement (Using SHELXL)

ParameterValue/RangePurpose
RintR_{\text{int}}< 0.05Data quality indicator
R1R_1 (I > 2σ)< 0.05Agreement between model and data
wR2R_2< 0.10Weighted residual
Flack parameter~0.0 (abs. config)Chirality validation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 2
2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.